molecular formula C10H20Cl2N4 B2605339 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride CAS No. 2309466-55-3

5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride

Cat. No.: B2605339
CAS No.: 2309466-55-3
M. Wt: 267.2
InChI Key: GLTRYNXPJHRHDW-UHFFFAOYSA-N
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Description

5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a piperidine ring. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution with Piperidine: The pyrazole intermediate is then reacted with 1-methylpiperidine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine product with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.

    Pharmacology: It serves as a reference compound in pharmacological assays to evaluate the efficacy and potency of new drug candidates.

    Industrial Applications: The compound’s stability and solubility make it suitable for use in various industrial processes, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering physiological processes.

    Receptors: It may bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways.

    Ion Channels: The compound can affect ion channel function, influencing cellular excitability and communication.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine: This compound is structurally similar but lacks the methyl group on the pyrazole ring.

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine ring but differs in the pyrazole substitution.

Uniqueness

5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride is unique due to its specific substitution pattern, which can confer distinct pharmacological properties. The presence of both the pyrazole and piperidine rings, along with the methyl groups, may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-8-10(11)7-12-14(8)9-3-5-13(2)6-4-9;;/h7,9H,3-6,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTRYNXPJHRHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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